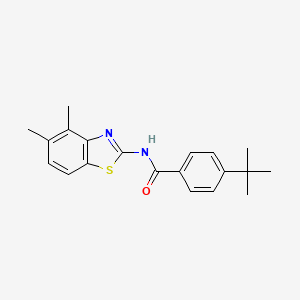

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, commonly known as DMBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biological and biochemical effects. The purpose of

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Polyamides

Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from compounds related to 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide. These studies focus on creating polyamides with flexible main-chain ether linkages and ortho-phenylene units, resulting in materials with high thermal stability and solubility in polar solvents. Such polyamides exhibit useful levels of thermal stability, with high glass transition temperatures and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Radical Dimerization Reactions

Another study presents a method for the radical dimerization of primary thioamides and selenoamides using tert-butyl nitrite, offering a simple and efficient approach to synthesize 1,2,4-thiadiazoles and selenadiazoles. This work highlights the chemical reactivity and potential applications of tert-butyl and related derivatives in facilitating radical dimerization reactions at room temperature (Chauhan et al., 2018).

Organic Magnetic Materials

A study on benzimidazole-based organic magnetic materials synthesized derivatives including 4-tert-butyl and 5,6-dimethyl substitutions. These compounds exhibit antiferromagnetic exchange coupling due to N−H hydrogen bond donors and N−O acceptors, showing potential applications in the development of organic magnetic materials (Ferrer et al., 2001).

Mosquito-larvicidal and Antibacterial Properties

Research into the synthesis of novel thiadiazolotriazin-4-ones, including tert-butyl derivatives, has demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these derivatives, specific compounds showed relatively high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species (Castelino et al., 2014).

Corrosion Inhibitors

In the field of corrosion science, benzothiazole derivatives, including structures related to this compound, have been synthesized to study their effect as corrosion inhibitors for steel in acidic solutions. These inhibitors have shown high efficiency, providing insights into their potential industrial applications (Hu et al., 2016).

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” might also affect a wide range of biochemical pathways.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the wide range of biological activities associated with similar compounds, it is likely that the effects are diverse and depend on the specific cellular context .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-12-6-11-16-17(13(12)2)21-19(24-16)22-18(23)14-7-9-15(10-8-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODALFNOZKLLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)

![N-(1-cyanocyclopentyl)-2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetamide](/img/structure/B2938999.png)

![3-(4-amino-3-fluorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2939002.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)

![Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2939015.png)